molecular formula C20H38O2 B091740 Vinyl stearate CAS No. 111-63-7

Vinyl stearate

Cat. No. B091740
CAS RN: 111-63-7
M. Wt: 310.5 g/mol
InChI Key: AFSIMBWBBOJPJG-UHFFFAOYSA-N
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Description

Vinyl stearate is a waxy solid . It is also known as ethenyl octadecanoate . The molecular formula of Vinyl stearate is C20H38O2 .


Synthesis Analysis

Vinyl stearate can be prepared by a vinyl interchange or transvinylation reaction between a vinyl ester reactant and stearic acid . The reaction is reversible and can be carried out batch-wise or advantageously in a continuous process . The crude reaction product contains the vinyl stearate product and the by-product acid, unreacted vinyl ester reactant, unreacted stearic acid, and the vinyl interchange catalyst .


Molecular Structure Analysis

The molecular weight of Vinyl stearate is 310.5 g/mol . The molecular structure of Vinyl stearate can be represented as CH3(CH2)16CO2CH=CH2 .


Chemical Reactions Analysis

Vinyl stearate can undergo various chemical reactions. For instance, it can participate in free radical polymerization reactions . It can also react with molecular oxygen (O2) to form polyperoxides .


Physical And Chemical Properties Analysis

Vinyl stearate is a white, waxy solid . It is insoluble in water and alcohol, moderately soluble in ketones and vegetable oils, and soluble in most hydrocarbon and chlorinated solvents . Its melting point is 35-37 °C .

Scientific Research Applications

Antioxidant Abilities in Non-Aqueous Systems

Vinyl stearate has been used in the enzymatic transesterification of (−)-Epigallocatechin-3-O-gallate (EGCG) to enhance its lipophilicity and antioxidant ability in a non-aqueous system . The lipase DF “Amano” 15 was used as the catalyst . The lipophilicity of EGCG stearyl derivatives (3.49 ± 0.34) was higher (5.06 times) than that of the parent EGCG (0.69 ± 0.08) . Furthermore, EGCG stearyl derivatives had excellent lipid oxidation compared with BHT, BHA, and parent EGCG .

Enhancing Lipophilicity

Vinyl stearate has been used to enhance the lipophilicity of other compounds . For example, it was added to EGCG to increase its lipophilicity . This increased lipophilicity can enhance the compound’s solubility in lipids, which can be beneficial in various applications, such as drug delivery and food science .

Use in Enzymatic Transesterification

Vinyl stearate can be used in enzymatic transesterification processes . In one study, it was used in the enzymatic transesterification of EGCG . This process can be used to modify the properties of a compound, such as its solubility or reactivity .

Use in Polymerization

Although specific details are not available in the search results, vinyl stearate may potentially be used in polymerization processes . Its vinyl group can participate in polymerization reactions, potentially leading to the formation of polymers with unique properties.

Use in the Production of Stearyl Derivatives

Vinyl stearate can be used in the production of stearyl derivatives . In one study, it was used in the production of EGCG stearyl derivatives . These derivatives can have different properties compared to the original compound, potentially making them useful in various applications .

Use in the Food Industry

Given its antioxidant abilities and its potential to enhance the lipophilicity of other compounds, vinyl stearate could potentially be used in the food industry . For example, it could be used to prevent lipid oxidation in high-fat foods .

Safety And Hazards

Vinyl stearate is combustible . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Vinyl stearate are not mentioned in the search results, it is known that Vinyl stearate is used for R&D purposes . It is also used as a plasticizer (copolymerizer) and lubricant .

properties

IUPAC Name

ethenyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSIMBWBBOJPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-95-6
Record name Poly(vinyl stearate)
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID20861736
Record name Octadecanoic acid, ethenyl ester
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Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Vinyl stearate

CAS RN

111-63-7
Record name Vinyl stearate
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Record name Vinyl stearate
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Record name Vinyl stearate
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Record name Vinyl stearate
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Record name VINYL STEARATE
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Synthesis routes and methods

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Q & A

Q1: What is the molecular formula and weight of vinyl stearate?

A1: Vinyl stearate has the molecular formula C20H38O2 and a molecular weight of 310.52 g/mol.

Q2: Is there any spectroscopic data available for vinyl stearate?

A2: Yes, researchers have used various spectroscopic techniques to characterize vinyl stearate. These include:

  • Proton magnetic resonance (PMR) []: Used to investigate molecular motion in vinyl stearate and poly(vinyl stearate) at temperatures ranging from 77 to 340 K.
  • Infrared (IR) spectroscopy [, , , ]: Employed to study the structure of vinyl stearate multilayers, its polymerization process, and the characterization of its copolymers.
  • X-ray diffraction (XRD) [, , , , ]: Used to analyze the crystalline structure of vinyl stearate and its polymers, including the orientation of monomer units within the crystal lattice.

Q3: Does vinyl stearate exhibit any phase transitions?

A3: Yes, vinyl stearate undergoes a reversible transition at approximately 24.85 °C, as observed through dynamic shear compliance measurements and density-temperature curves []. This transition is attributed to alterations in the cross-sectional packing of the chains within the crystalline structure.

Q4: How is vinyl stearate polymerized?

A4: Vinyl stearate can be polymerized through various methods, including:

  • Emulsion polymerization [, ]: Involves the polymerization of vinyl stearate in an aqueous emulsion using a non-ionic emulsifying agent and potassium peroxydisulfate as an initiator.
  • Solid-state polymerization [, , ]: Vinyl stearate multilayers can be polymerized in the solid state using gamma radiation as an initiator.
  • Cobalt-mediated radical polymerization (CMRP) []: Offers controlled polymerization of vinyl stearate in solution using cobalt(II) diacetylacetonate (Co(acac)2) as a mediator.

Q5: What is the role of vinyl stearate in copolymerization with other monomers?

A5: Vinyl stearate often acts as an internal plasticizer when copolymerized with monomers like vinyl chloride and vinyl acetate [, , , ]. This means it enhances the flexibility and lowers the glass transition temperature (Tg) of the resulting copolymers.

Q6: How does side-chain crystallinity in vinyl stearate copolymers influence their properties?

A6: Side-chain crystallization in copolymers containing vinyl stearate can significantly impact their properties:

  • Increased Tg: Crystallinity in the side chains can elevate the Tg of the copolymer []. This occurs because the crystalline regions restrict chain mobility, leading to a higher temperature requirement for the transition to a rubbery state.
  • Modulus Enhancement: The presence of side-chain crystallites can enhance the modulus of the copolymer, particularly at temperatures below the melting point of the crystallites [].

Q7: What are the main applications of poly(vinyl stearate)?

A7: Poly(vinyl stearate) finds applications in various fields, including:

  • Textile Industry: Used as an interfiber coating on cotton fabrics to impart water repellency and enhance flex abrasion resistance [].
  • Paints and Coatings: Poly(vinyl stearate) latices, often synthesized through emulsion polymerization, can be utilized in the formulation of paints and coatings [].
  • Biomedical Applications: The biocompatibility of poly(vinyl stearate) makes it suitable for potential applications in drug delivery systems and biomaterials [].

Q8: How does poly(vinyl stearate) behave as a plasticizer in blends with other polymers?

A8: Poly(vinyl stearate) exhibits plasticizing effects when blended with polymers like butadiene-acrylonitrile elastomers and poly(vinyl chloride) (PVC) [, ]. This enhances the flexibility, toughness, and low-temperature properties of the resulting blends.

Q9: What happens to poly(vinyl stearate) monolayers at the air-water interface upon compression?

A9: Poly(vinyl stearate) monolayers at the air-water interface exhibit interesting behavior upon compression:

  • Domain Formation and Coalescence: At large areas per monomer unit, the monolayer appears heterogeneous, with solid-like and liquid-like domains. Upon compression, these domains coalesce, forming a more homogeneous monolayer [].
  • Irreversible Collapse: Further compression leads to an irreversible collapse of the monolayer, forming three-dimensional structures like buckles and island-like protrusions. This behavior explains the hysteresis observed in surface pressure-area isotherms [].

Q10: How does humidity affect the properties of Langmuir films made from poly(vinyl stearate)?

A10: Unlike some other polymers, increased humidity does not seem to soften glassy Langmuir films of poly(vinyl stearate) by plasticizing the polymer material []. Instead, humidity appears to affect the surface pressure of poly(vinyl stearate) by influencing the rate of water evaporation and, consequently, the temperature at the film's surface. Higher humidity suppresses evaporation, raising the temperature and potentially softening the film [].

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